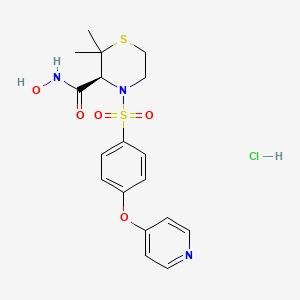
普利诺司他盐酸盐
描述
Prinomastat hydrochloride is a synthetic hydroxamic acid derivative known for its potential antineoplastic activity. It functions as an inhibitor of matrix metalloproteinases, specifically targeting matrix metalloproteinase-2, matrix metalloproteinase-9, matrix metalloproteinase-13, and matrix metalloproteinase-14. These enzymes play a crucial role in the degradation of the extracellular matrix, which is a key process in tumor growth, invasion, and metastasis .
科学研究应用
Prinomastat hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of matrix metalloproteinases.
Biology: Investigated for its role in inhibiting extracellular matrix degradation and its effects on cell migration and invasion.
作用机制
Target of Action
Prinomastat hydrochloride is a synthetic hydroxamic acid derivative that primarily targets matrix metalloproteinases (MMPs), specifically MMP-2, MMP-3, MMP-9, MMP-13, and MMP-14 . These MMPs play a crucial role in the degradation of the extracellular matrix, a process that is essential for tissue remodeling, angiogenesis, and cellular migration .
Mode of Action
Prinomastat hydrochloride acts as a potent inhibitor of its target MMPs . By inhibiting these MMPs, Prinomastat prevents the degradation of the extracellular matrix, thereby inhibiting angiogenesis, tumor growth, invasion, and metastasis . It is particularly potent at inhibiting MMP-3 and MMP-2, with IC50 values of 30 pM and 50 pM, respectively .
Biochemical Pathways
The inhibition of MMPs by Prinomastat hydrochloride affects the remodeling of the extracellular matrix, a process that is crucial for tissue growth, angiogenesis, collagen turnover, and cellular migration . By preventing the degradation of the extracellular matrix, Prinomastat hydrochloride can block tumor invasion and metastasis .
Pharmacokinetics
The pharmacokinetics of Prinomastat hydrochloride have been studied in various animal models . As a lipophilic agent, Prinomastat is able to cross the blood-brain barrier . The half-life of Prinomastat is reported to be between 2-5 hours .
Result of Action
The inhibition of MMPs by Prinomastat hydrochloride results in the prevention of extracellular matrix degradation, thereby inhibiting angiogenesis, tumor growth, invasion, and metastasis .
生化分析
Biochemical Properties
Prinomastat hydrochloride plays a significant role in biochemical reactions by inhibiting matrix metalloproteinases. This inhibition prevents the degradation of the extracellular matrix, thereby blocking tumor invasion and metastasis . Prinomastat hydrochloride interacts with several enzymes, including matrix metalloproteinases 2, 3, 9, 13, and 14 . The nature of these interactions involves the binding of prinomastat hydrochloride to the active site of these enzymes, thereby inhibiting their activity .
Cellular Effects
Prinomastat hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of matrix metalloproteinases, which are involved in the degradation of the extracellular matrix . This inhibition leads to reduced tumor invasion and metastasis . Prinomastat hydrochloride also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of matrix metalloproteinases .
Molecular Mechanism
The molecular mechanism of action of prinomastat hydrochloride involves its binding to the active site of matrix metalloproteinases, thereby inhibiting their activity . This inhibition prevents the degradation of the extracellular matrix, which is crucial for tumor invasion and metastasis . Prinomastat hydrochloride also induces changes in gene expression by modulating the activity of matrix metalloproteinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prinomastat hydrochloride change over time. The compound is stable and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prinomastat hydrochloride showing sustained inhibition of matrix metalloproteinases and reduced tumor invasion and metastasis .
Dosage Effects in Animal Models
The effects of prinomastat hydrochloride vary with different dosages in animal models. At lower doses, prinomastat hydrochloride effectively inhibits matrix metalloproteinases and reduces tumor invasion and metastasis . At higher doses, toxic or adverse effects such as joint and muscle-related pain have been observed . These effects are generally reversible with treatment rest and/or dose reduction .
Metabolic Pathways
Prinomastat hydrochloride is involved in metabolic pathways that include the inhibition of matrix metalloproteinases . The compound interacts with enzymes such as matrix metalloproteinases 2, 3, 9, 13, and 14, thereby preventing the degradation of the extracellular matrix . This inhibition affects metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
Prinomastat hydrochloride is transported and distributed within cells and tissues through passive diffusion . As a lipophilic agent, it crosses the blood-brain barrier and accumulates in tissues where matrix metalloproteinases are active . This distribution is crucial for its inhibitory effects on matrix metalloproteinases and the subsequent reduction in tumor invasion and metastasis .
Subcellular Localization
The subcellular localization of prinomastat hydrochloride is primarily in the cytoplasm, where it interacts with matrix metalloproteinases . This localization is crucial for its inhibitory effects on these enzymes and the subsequent reduction in tumor invasion and metastasis . Prinomastat hydrochloride does not undergo significant post-translational modifications that would direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Prinomastat hydrochloride is synthesized through a multi-step process involving the formation of a hydroxamic acid group and subsequent chelation with zinc ions.
Industrial Production Methods: Industrial production of prinomastat hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality .
化学反应分析
Types of Reactions: Prinomastat hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or hydroxamic acid moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Marimastat: Another matrix metalloproteinase inhibitor with a broad spectrum of activity.
Batimastat: Known for its potent inhibition of matrix metalloproteinases and used in cancer research.
GM6001: A widely used matrix metalloproteinase inhibitor in biochemical studies.
属性
IUPAC Name |
(3S)-N-hydroxy-2,2-dimethyl-4-(4-pyridin-4-yloxyphenyl)sulfonylthiomorpholine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S2.ClH/c1-18(2)16(17(22)20-23)21(11-12-27-18)28(24,25)15-5-3-13(4-6-15)26-14-7-9-19-10-8-14;/h3-10,16,23H,11-12H2,1-2H3,(H,20,22);1H/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGWXXLNXBRNBU-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N(CCS1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=NC=C3)C(=O)NO)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1435779-45-5 | |
| Record name | 3-Thiomorpholinecarboxamide, N-hydroxy-2,2-dimethyl-4-[[4-(4-pyridinyloxy)phenyl]sulfonyl]-, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1435779-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prinomastat hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1435779455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRINOMASTAT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8581Y0K6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


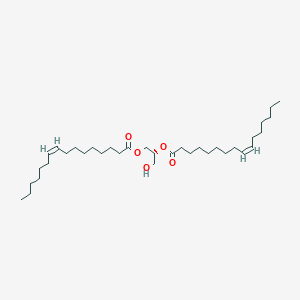
![2-Butyl-5-methylsulfinyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1248476.png)
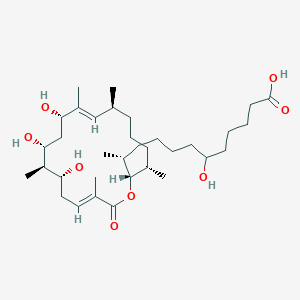
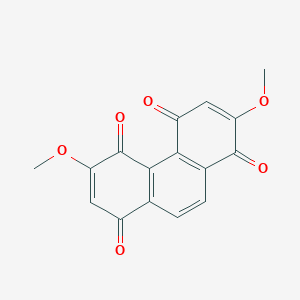
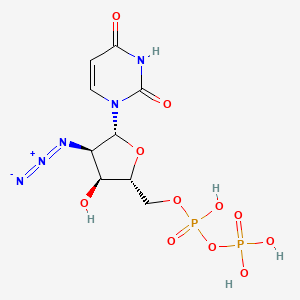
![1-[4-(2,4-Dimethylphenyl)piperazino]-3-[3,5-dimethoxy-4-(benzyloxy)phenyl]-2-propene-1-one](/img/structure/B1248482.png)
![(2S)-2-methyl-4-[12-[(2S,5R)-5-[(Z,1R)-1,6,7-trihydroxyhexadec-10-enyl]oxolan-2-yl]dodecyl]-2H-furan-5-one](/img/structure/B1248483.png)
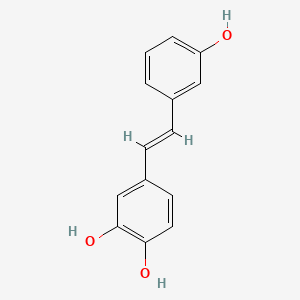
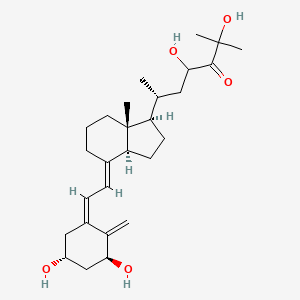
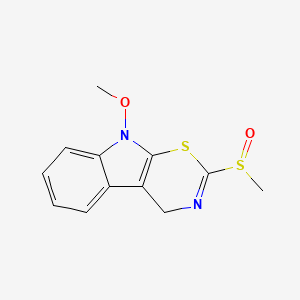
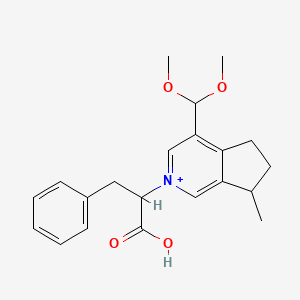
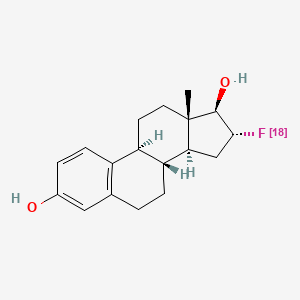
![(1S,5R,7S,8R,9R)-8,9-dihydroxy-7-phenyl-2,6-dioxabicyclo[3.3.1]nonan-3-one](/img/structure/B1248495.png)

